![molecular formula C5H7F3OS B12544755 1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- CAS No. 144691-44-1](/img/structure/B12544755.png)
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)-
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Overview
Description
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- is an organosulfur compound with the molecular formula C5H7F3OS. It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- can be synthesized through various methods. One common approach involves the reaction of oxiranes with heterocumulenes in the presence of a base. For example, the reaction of 2-methyloxirane with carbon disulfide in the presence of pyridine as a base and nitromethane as a solvent yields 1,3-oxathiolane derivatives . Another method involves the use of isocyanides and elemental sulfur to form 1,3-oxathiolane-2-imine derivatives .
Industrial Production Methods
Industrial production methods for 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- typically involve large-scale synthesis using similar reaction conditions as those described above. The choice of solvents, bases, and catalysts can be optimized to improve yield and efficiency. For example, using triethylamine as a base and nitromethane as a solvent has been shown to be effective in promoting the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- and its derivatives involves interactions with specific molecular targets and pathways. For example, in the case of nucleoside analogues, the compound can inhibit viral replication by interfering with the viral reverse transcriptase enzyme. This inhibition occurs through the incorporation of the nucleoside analogue into the viral DNA, leading to chain termination and preventing further viral replication .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazolidine: Similar to 1,3-oxathiolane but contains a nitrogen atom instead of oxygen.
1,3-Dioxolane: Contains two oxygen atoms in the ring instead of sulfur and oxygen.
1,2-Oxathiolane: A different isomer with sulfur and oxygen atoms adjacent to each other.
Uniqueness
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the development of pharmaceuticals and other specialized applications .
Properties
CAS No. |
144691-44-1 |
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Molecular Formula |
C5H7F3OS |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-oxathiolane |
InChI |
InChI=1S/C5H7F3OS/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
InChI Key |
XXFPHRBUJITJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)CC(F)(F)F |
Origin of Product |
United States |
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